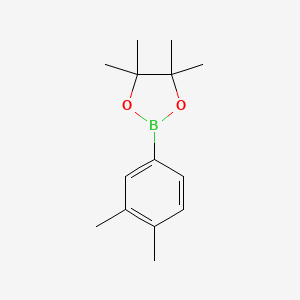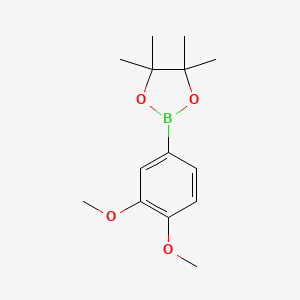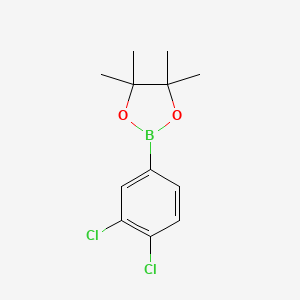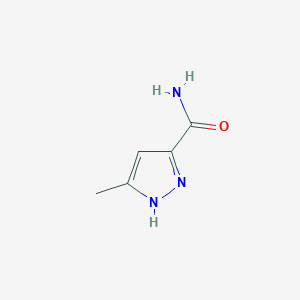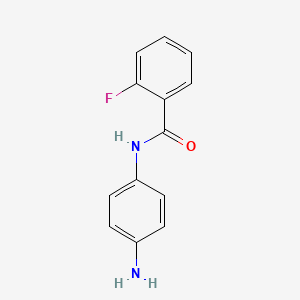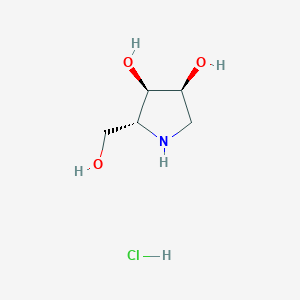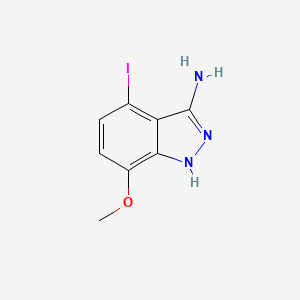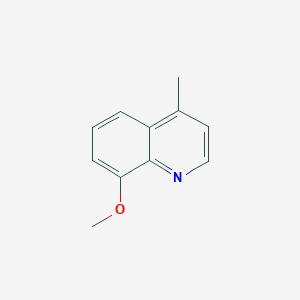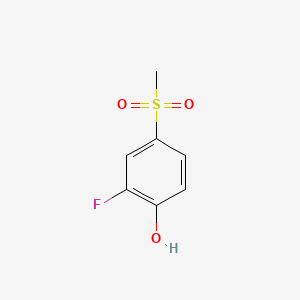
2-Fluoro-4-metilsulfonilfenol
Descripción general
Descripción
2-Fluoro-4-methylsulfonylphenol is an organic compound with the molecular formula C7H7FO3S . It has a molecular weight of 190.2 .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-methylsulfonylphenol is 1S/C7H7FO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 . The linear formula is C7H7FO3S .Physical And Chemical Properties Analysis
2-Fluoro-4-methylsulfonylphenol has a molecular weight of 190.19 g/mol. The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Sondas Fluorescentes
“2-Fluoro-4-metilsulfonilfenol” podría usarse potencialmente en el diseño y síntesis de sondas fluorescentes . Las sondas fluorescentes son sensibles, selectivas, no tóxicas en la detección y, por lo tanto, proporcionan una nueva solución en la biomedicina, el monitoreo ambiental y la seguridad alimentaria . Son sustancias químicas que pueden detectar biomoléculas o actividades moleculares dentro de las células a través de señales de fluorescencia .
Aplicaciones Biomédicas
Dado su uso potencial en sondas fluorescentes, “this compound” podría tener aplicaciones en el campo biomédico . Por ejemplo, podría usarse para detectar proteínas, ácidos nucleicos o moléculas pequeñas específicas dentro de las células .
Monitoreo Ambiental
Las sondas fluorescentes, que podrían fabricarse potencialmente a partir de “this compound”, también se utilizan en el monitoreo ambiental . Podrían ayudar a detectar y monitorear la presencia de ciertos químicos o contaminantes en el medio ambiente .
Seguridad Alimentaria
En el campo de la seguridad alimentaria, las sondas fluorescentes pueden utilizarse para detectar sustancias nocivas o contaminantes . Por lo tanto, “this compound” podría usarse potencialmente en este campo .
Fotónica
Los geles de polímeros fluorescentes, que podrían incorporar potencialmente “this compound”, tienen aplicaciones avanzadas en fotónica . Podrían utilizarse en el desarrollo de dispositivos emisores de luz .
Bioimagen
Las sondas fluorescentes se utilizan ampliamente en la bioimagen para visualizar procesos biológicos a nivel molecular y celular . “this compound” podría usarse potencialmente en el desarrollo de estas sondas .
Safety and Hazards
2-Fluoro-4-methylsulfonylphenol is classified as an irritant . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-4-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEMQCGVMRIIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583139 | |
| Record name | 2-Fluoro-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
398456-87-6 | |
| Record name | 2-Fluoro-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-(4-methylsulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)


